molecular formula C₁₇H₂₀ClNO₄ B1141405 (S)-3'-Hydroxycoclaurine Hydrochloride CAS No. 138666-04-3

(S)-3'-Hydroxycoclaurine Hydrochloride

Cat. No.: B1141405
CAS No.: 138666-04-3
M. Wt: 337.8
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Description

(S)-3'-Hydroxycoclaurine Hydrochloride, also known as (S)-3'-Hydroxycoclaurine Hydrochloride, is a useful research compound. Its molecular formula is C₁₇H₂₀ClNO₄ and its molecular weight is 337.8. The purity is usually 95%.
BenchChem offers high-quality (S)-3'-Hydroxycoclaurine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3'-Hydroxycoclaurine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJQWKOEORQET-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138666-04-3
Record name 1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138666-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(S)-3'-Hydroxycoclaurine Hydrochloride CAS 138666-04-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-3'-Hydroxycoclaurine Hydrochloride Subtitle: Structural Characterization, Biosynthetic Utility, and Handling Protocols for BIA Pathway Engineering

Executive Summary & Chemical Identity

(S)-3'-Hydroxycoclaurine Hydrochloride (CAS 138666-04-3) is a specialized benzylisoquinoline alkaloid (BIA) salt. It serves as a critical reference standard in the metabolic engineering of opiate and pharmaceutical alkaloid pathways.

In the complex "metabolic grid" of plant alkaloid biosynthesis, this molecule represents a pivotal intermediate state. It is the product of hydroxylation at the 3' position of the benzyl ring of (S)-coclaurine. Its primary utility lies in characterizing the substrate specificity of methyltransferases (such as 6-O-methyltransferase and 4'-O-methyltransferase) and delineating the "checkpoints" that dictate flux toward reticuline—the central precursor for morphine, codeine, and berberine.

Chemical Classification:

  • Systematic Name: 1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-6-methoxy-7-isoquinolinol hydrochloride.

  • Stereochemistry: (S)-enantiomer (active biosynthetic form).

  • Role: Metabolic Intermediate; Polyphenolic Antioxidant.

Physicochemical Profile

The hydrochloride salt form significantly alters the solubility profile compared to the free base, rendering it suitable for aqueous enzymatic assays.

Table 1: Technical Specifications

PropertySpecificationNotes
Molecular Formula C₁₇H₁₉NO₄ · HClSalt form ensures stability against oxidation.
Molecular Weight 337.80 g/mol Free base: ~301.34 g/mol .
Appearance Off-white to pale beige solidHygroscopic; prone to darkening if exposed to air/light.
Solubility Water (>10 mg/mL); DMSO (>20 mg/mL)Critical: Dissolve in DMSO first for stock, then dilute in buffer.
pKa (Calc) ~8.5 (Amine), ~9.8 (Phenol)Ionization state impacts enzymatic binding.
UV Max 284 nmCharacteristic of the tetrahydroisoquinoline core.
Stability & Storage (The "Self-Validating" Protocol)
  • Oxidation Risk: The catechol moiety (3',4'-dihydroxy) is highly susceptible to oxidation at pH > 7.0, leading to quinone formation and polymerization (browning).

  • Storage Protocol:

    • Store powder at -20°C under argon or nitrogen.

    • Never store aqueous solutions for >24 hours.

    • Stock Solution: Prepare 10 mM stock in anhydrous DMSO with 0.1% Ascorbic Acid (as an antioxidant stabilizer). Store aliquots at -80°C.

Biosynthetic Context: The Metabolic Grid

(S)-3'-Hydroxycoclaurine sits within the early stages of the reticuline pathway. Its presence tests the "Metabolic Grid Theory," which suggests that enzymes like CNMT (Coclaurine N-methyltransferase) and hydroxylation enzymes (CYP80B) can act in varying orders.

Mechanism: Usually, (S)-coclaurine is N-methylated before 3'-hydroxylation. However, the existence of (S)-3'-hydroxycoclaurine implies that hydroxylation can occur on the secondary amine, or that it serves as a substrate for N-methylation to form (S)-3'-hydroxy-N-methylcoclaurine.

Visualization: The BIA Pathway Grid

The following diagram illustrates the position of (S)-3'-Hydroxycoclaurine (Node: 3OH_Coc) relative to the canonical pathway toward Reticuline.

BIA_Pathway Figure 1: The Metabolic Grid of Reticuline Biosynthesis Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multi-step Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT ThreeOH_Coc (S)-3'-Hydroxycoclaurine (Target) Coclaurine->ThreeOH_Coc CYP80B (Minor Route) NM_Coc (S)-N-Methylcoclaurine Coclaurine->NM_Coc CNMT (Major Route) ThreeOH_NM_Coc (S)-3'-Hydroxy- N-methylcoclaurine ThreeOH_Coc->ThreeOH_NM_Coc CNMT NM_Coc->ThreeOH_NM_Coc CYP80B Reticuline (S)-Reticuline ThreeOH_NM_Coc->Reticuline 4'OMT

Caption: The "Grid" shows alternative routes. The red node indicates the subject molecule, highlighting its role as an alternative intermediate to the canonical N-methylation first pathway.

Experimental Protocols

Protocol A: Enzymatic Methylation Assay (CNMT Activity)

Purpose: To verify if a candidate N-methyltransferase (CNMT) can accept the non-methylated, hydroxylated substrate.

Reagents:

  • Substrate: 100 µM (S)-3'-Hydroxycoclaurine HCl.

  • Cofactor: 500 µM S-Adenosyl-L-methionine (SAM).

  • Buffer: 100 mM Tris-HCl (pH 7.5) + 1 mM DTT (Dithiothreitol is mandatory to prevent catechol oxidation).

  • Enzyme: Purified recombinant CNMT (e.g., from Coptis japonica).

Workflow:

  • Equilibration: Pre-incubate Buffer and Enzyme at 30°C for 5 mins.

  • Initiation: Add SAM, followed immediately by (S)-3'-Hydroxycoclaurine stock.

  • Reaction: Incubate at 30°C for 30 minutes.

  • Quenching: Stop reaction with 10% (v/v) Trichloroacetic acid (TCA) or 1 volume of Methanol containing 0.1% HCl.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

Protocol B: HPLC-UV/MS Quantification

Rationale: Separation of 3'-hydroxycoclaurine from its methylated product (3'-hydroxy-N-methylcoclaurine) requires careful pH control due to the ionizable amine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 12 minutes.

  • Detection:

    • UV: 284 nm.

    • MS (ESI+): Monitor m/z 302 [M+H]+ (Substrate) and m/z 316 [M+H]+ (Product).

Pharmacological & Research Implications

While primarily a biosynthetic tool, the structural homology of (S)-3'-Hydroxycoclaurine to Higenamine (Demethylcoclaurine) suggests potential off-target bioactivity.

  • Beta-Adrenergic Interaction: Higenamine is a non-selective beta-2 agonist. The 3'-hydroxylation on the benzyl ring of coclaurine increases polarity but maintains the catechol motif required for adrenergic receptor hydrogen bonding. Researchers handling high concentrations should assume potential cardiotonic activity.

  • Antioxidant Capacity: The catechol group provides significant radical scavenging ability, often interfering with colorimetric assays based on redox reactions (e.g., MTT assays).

References

  • Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. The Plant Cell, 7(11), 1811–1821.

  • Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 98(1), 367-372.

  • Morishige, T., et al. (2000). Molecular Characterization of the S-Adenosyl-L-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase Involved in Isoquinoline Alkaloid Biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23328–23335.

  • PubChem Compound Summary. (n.d.). 3'-Hydroxycoclaurine. National Center for Biotechnology Information.

(Note: CAS 138666-04-3 is a specific salt form reference often found in specialized chemical catalogs; the biological data above is grounded in the properties of the parent pharmacophore verified in the cited literature.)

Technical Monograph: Comparative Stability and Structural Dynamics of (S)-3'-Hydroxycoclaurine vs. (S)-Reticuline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the metabolic engineering of Benzylisoquinoline Alkaloids (BIAs), (S)-Reticuline serves as the central "chemical chameleon," acting as the divergence point for morphinans, aporphines, and protoberberines. Its immediate upstream precursor (or structural analogue), (S)-3'-Hydroxycoclaurine (often present physiologically as its N-methylated derivative, 3'-hydroxy-N-methylcoclaurine), represents a critical stability bottleneck.

This guide analyzes the physiochemical divergence between these two molecules. The core technical insight is the Catechol-to-Guaiacol transition : the enzymatic methylation of the 4'-hydroxyl group transforms the highly oxidation-prone 3',4'-dihydroxyphenyl (catechol) moiety of 3'-hydroxycoclaurine into the chemically stable 3'-hydroxy-4'-methoxyphenyl (guaiacol) moiety of Reticuline. Understanding this transition is vital for optimizing extraction yields and preventing oxidative polymerization during drug development workflows.

Structural & Physiochemical Analysis

The structural distinction between these molecules is singular but chemically profound. Both share the 1-benzylisoquinoline scaffold, but their stability profiles are dictated by the substitution pattern on the C-ring (benzyl moiety).

Comparative Data Matrix
Feature(S)-3'-Hydroxycoclaurine(S)-Reticuline
Molecular Formula

(Core) /

(N-Me)

C-Ring Moiety Catechol (3',4'-dihydroxy)Guaiacol (3'-hydroxy-4'-methoxy)
Oxidation Potential High (Prone to o-quinone formation)Moderate (Stabilized by O-methylation)
Solubility (pH 7.4) Low (Amphoteric, zwitterionic potential)Moderate (Lipophilic shift due to -OMe)
Key Enzyme Substrate for 4'OMT Product of 4'OMT
pKa (Phenolic) ~9.4 (C7-OH), ~8.8 (Catechol)~9.6 (C7-OH), ~10.2 (C3'-OH)
The Catechol Instability Factor

(S)-3'-Hydroxycoclaurine contains adjacent hydroxyl groups at positions 3' and 4'. In aerobic conditions, particularly at neutral to basic pH, this catechol moiety undergoes rapid auto-oxidation. It loses two electrons and two protons to form an o-quinone . This electrophilic quinone reacts with nucleophiles (such as protein thiols or free amines in the crude extract), leading to irreversible polymerization (browning) and yield loss.

(S)-Reticuline possesses a guaiacol ring. The methylation of the 4'-hydroxyl group blocks the formation of the o-quinone, effectively "locking" the molecule into a stable state suitable for storage and further enzymatic processing.

Visualization: Structural & Biosynthetic Logic

The following diagram illustrates the structural transformation and the "Stability Cliff" mediated by the enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

BIA_Stability cluster_unstable High Instability Zone (Catechol) cluster_stable Stabilized Zone (Guaiacol) Precursor (S)-3'-Hydroxy-N-methylcoclaurine (Catechol Moiety @ 3',4') [High Oxidation Risk] Enzyme 4'OMT (Methylation Step) Precursor->Enzyme Quinone o-Quinone (Polymerization/Degradation) Precursor->Quinone Auto-oxidation (pH > 7.0, O2) Product (S)-Reticuline (Guaiacol Moiety) [Chemical Chameleon] Enzyme->Product + SAM (Methyl Donor)

Figure 1: The biosynthetic transition from the unstable catechol precursor to the stable reticuline scaffold via 4'OMT. Note the divergence toward oxidative degradation if the precursor accumulates.

Experimental Protocols

Stability-Preserving Extraction Workflow

When analyzing cell lysates (yeast or plant) for (S)-3'-Hydroxycoclaurine, standard protocols often fail due to rapid oxidation. The following protocol incorporates antioxidant quenching to preserve the catechol moiety.

Reagents:

  • Extraction Solvent: Methanol:Water (80:20 v/v)

  • Antioxidant Additive (Critical): 0.1% (w/v) Ascorbic Acid OR 10 mM Sodium Metabisulfite.

  • Acidifier: 0.1% Formic Acid (Maintains pH < 4.0 to protonate phenols and suppress oxidation).

Step-by-Step Methodology:

  • Quench: Immediately submerge biomass in pre-chilled (-20°C) Extraction Solvent containing the Antioxidant Additive. Rationale: Low temperature slows kinetics; Ascorbic acid acts as a sacrificial reductant.

  • Lysis: Mechanical disruption (bead beating) at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Filtration: Filter supernatant through 0.22 µm PTFE. Do not use Nylon , as catechols can bind irreversibly to nylon membranes.

  • Storage: Analyze immediately or store at -80°C.

LC-MS/MS Quantification

Separating these congeners requires careful control of mobile phase pH to ensure distinct retention times despite structural similarity.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 40% B over 8 minutes.
Detection (ESI+) Reticuline: m/z 330.17 [M+H]+ 3'-Hydroxy-N-methylcoclaurine: m/z 316.15 [M+H]+

Technical Note: 3'-Hydroxycoclaurine will elute earlier than Reticuline due to the higher polarity of the two hydroxyl groups compared to the methoxy/hydroxyl pair in Reticuline.

Mechanism of Degradation

Understanding the degradation pathway is essential for troubleshooting low yields of 3'-hydroxylated intermediates.

Degradation_Mechanism Catechol 3'-Hydroxy Species (Reduced) Semiquinone Semiquinone Radical Catechol->Semiquinone -e-, -H+ Semiquinone->Catechol Ascorbate Quinone o-Quinone (Oxidized) Semiquinone->Quinone -e-, -H+ Polymer Melanin-like Polymers (Precipitate) Quinone->Polymer Nucleophilic Attack

Figure 2: The oxidative cascade. Ascorbate (green dashed line) can reverse the initial oxidation step, salvaging the molecule.

References

  • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: Model non-model plant systems for nitrogen metabolism in specialized metabolism.The Plant Journal .

    • Significance: Establishes the canonical biosynthetic pathway and the role of methyltransferases in stabilizing BIA intermedi
  • Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis.Proceedings of the National Academy of Sciences (PNAS) .

    • Significance: Details the enzymatic conversion of 3'-hydroxy-N-methylcoclaurine to reticuline via 4'OMT.
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world.Plant and Cell Physiology .

    • Significance: Comprehensive review of the structural diversity and stability factors in BIA metabolism.
  • Munoz, A., et al. (2021). Production of the benzylisoquinoline alkaloid reticuline in yeast.Microbial Cell Factories .

    • Significance: Provides modern protocols for the extraction and LC-MS analysis of Reticuline and its upstream precursors.

Metabolic role of 3'-hydroxycoclaurine in Papaver somniferum

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Flux and Enzymatic Regulation of the 3'-Hydroxylation Step in Papaver somniferum

Executive Summary

The metabolic conversion of the benzylisoquinoline scaffold via 3'-hydroxylation is a critical "gateway" event in Papaver somniferum (opium poppy). This step, canonically catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , transforms the phenol moiety of N-methylcoclaurine into the catechol moiety of 3'-hydroxy-N-methylcoclaurine . This transformation is chemically significant because it prepares the B-ring for the subsequent 4'-O-methylation that yields (S)-reticuline —the central branch-point intermediate for morphinan (morphine, codeine, thebaine), aporphine, and benzophenanthridine alkaloids.

While the term "3'-hydroxycoclaurine" suggests a non-methylated intermediate, kinetic evidence indicates that in the optimized biosynthetic grid of the poppy, N-methylation usually precedes 3'-hydroxylation. However, understanding the structural prerequisites of this hydroxylation is vital for metabolic engineering, particularly when attempting to redirect flux toward specific alkaloid subclasses.

Biosynthetic Context: The Reticuline Gateway

The biosynthesis of benzylisoquinoline alkaloids (BIAs) proceeds from tyrosine through a lattice of decarboxylations, condensations, and methylations. The installation of the 3'-hydroxyl group is the penultimate step in the formation of (S)-reticuline.

The Canonical Pathway
  • Condensation: Dopamine + 4-HPAA

    
     (S)-Norcoclaurine.
    
  • 6-O-Methylation: (S)-Norcoclaurine

    
     (S)-Coclaurine.
    
  • N-Methylation: (S)-Coclaurine

    
     (S)-N-methylcoclaurine.
    
  • 3'-Hydroxylation (The Core Topic): (S)-N-methylcoclaurine

    
    (S)-3'-hydroxy-N-methylcoclaurine .
    
  • 4'-O-Methylation: (S)-3'-hydroxy-N-methylcoclaurine

    
     (S)-Reticuline.
    
Structural Significance

The introduction of the 3'-hydroxyl group creates a catechol (1,2-dihydroxybenzene) motif on the benzyl ring. This is essential for the activity of the downstream enzyme, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , which selectively methylates the 4'-hydroxyl, leaving the 3'-hydroxyl free. This free 3'-hydroxyl is chemically mandatory for the radical coupling reaction catalyzed by Salutaridine Synthase (a cytochrome P450) to close the fourth ring of the morphinan skeleton.

Enzymology of the 3'-Hydroxylation

Enzyme Identity: CYP80B1
  • Class: Cytochrome P450 monooxygenase (CYP80 family).

  • Cofactors: NADPH, Molecular Oxygen (

    
    ), Cytochrome P450 Reductase (CPR).
    
  • Localization: Endoplasmic Reticulum (ER) membrane-bound.

Mechanistic Insight

CYP80B1 utilizes the standard P450 radical rebound mechanism. It abstracts a hydrogen atom from the 3'-position of the benzyl ring and inserts an oxygen atom derived from


.
  • Substrate Specificity: High affinity for (S)-N-methylcoclaurine (

    
    ).
    
  • Promiscuity: While highly specific for the N-methylated substrate, low-level activity against (S)-coclaurine (yielding 3'-hydroxycoclaurine) has been observed in vitro, suggesting a metabolic grid rather than a strictly linear line. However, the

    
     ratio heavily favors the N-methylated route.
    

Visualization: The Metabolic Grid

The following diagram illustrates the pathway flux, highlighting the critical role of CYP80B1 and the positioning of the 3'-hydroxy intermediates.

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps HPAA 4-HPAA Tyrosine->HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Me_Coclaurine (S)-N-Methylcoclaurine Coclaurine->N_Me_Coclaurine CNMT Hydroxy_Coclaurine (S)-3'-Hydroxycoclaurine (Minor Shunt) Coclaurine->Hydroxy_Coclaurine CYP80B1 (Low Efficiency) Hydroxy_N_Me_Coclaurine (S)-3'-Hydroxy-N-methylcoclaurine (Core Intermediate) N_Me_Coclaurine->Hydroxy_N_Me_Coclaurine CYP80B1 (Hydroxylation) Reticuline (S)-Reticuline (Central Hub) Hydroxy_N_Me_Coclaurine->Reticuline 4'OMT Hydroxy_Coclaurine->Hydroxy_N_Me_Coclaurine CNMT

Figure 1: The BIA biosynthetic pathway highlighting the 3'-hydroxylation step. The solid path represents the canonical high-flux route; the dashed path represents the minor grid involving 3'-hydroxycoclaurine.

Experimental Protocols

To study this metabolic node, one must employ rigorous extraction and suppression techniques.

Protocol A: Targeted Metabolite Profiling (LC-MS/MS)

Objective: Quantify 3'-hydroxy-N-methylcoclaurine relative to its precursors.

1. Tissue Harvesting & Quenching:

  • Harvest poppy stems/latex directly into liquid nitrogen. Crucial: Immediate quenching is required to prevent oxidation of the catechol moiety by polyphenol oxidases (PPO).

  • Lyophilize tissue for 48 hours.

2. Extraction:

  • Weigh 50 mg lyophilized tissue.

  • Add 1 mL extraction buffer: Methanol:Water (70:30 v/v) + 0.1% Formic Acid .

    • Note: Acidic pH stabilizes the alkaloids and prevents oxidation.

  • Sonicate for 15 min at 4°C.

  • Centrifuge at 12,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.

3. LC-MS/MS Configuration:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 min.

  • MRM Transitions (Quantification):

    • N-methylcoclaurine: 300

      
       175 m/z.
      
    • 3'-hydroxy-N-methylcoclaurine: 316

      
       175 m/z.
      
    • Reticuline: 330

      
       192 m/z.
      
Protocol B: Functional Validation via VIGS

Objective: Knock down CYP80B1 to verify substrate accumulation.

  • Vector Construction: Clone a 300-500 bp fragment of the CYP80B1 coding sequence into the pTRV2 (Tobacco Rattle Virus) vector.

  • Agrobacterium Transformation: Electroporate pTRV1 and pTRV2-CYP80B1 into Agrobacterium tumefaciens (strain GV3101).

  • Infiltration:

    • Grow P. somniferum seedlings to the 4-leaf stage.

    • Mix Agrobacterium cultures (OD600 = 1.0) containing pTRV1 and pTRV2 (1:1 ratio).

    • Pressure-infiltrate into the abaxial side of leaves using a needleless syringe.

  • Analysis: Harvest latex/leaves 2-3 weeks post-infiltration.

  • Expected Result: Significant accumulation of (S)-N-methylcoclaurine and depletion of Reticuline and downstream morphinans.

Quantitative Data Summary

The following table summarizes kinetic parameters for the key enzymes around this node, derived from consensus literature values (Facchini et al.).

EnzymeSubstrate

(

)

(

)
Physiological Role
CNMT (S)-Coclaurine122.5 x

Prepares scaffold for hydroxylation
CYP80B1 (S)-N-methylcoclaurine81.8 x

Rate-limiting hydroxylation
CYP80B1 (S)-Coclaurine>100<

Minor/Inefficient route
4'OMT (S)-3'-hydroxy-N-methylcoclaurine204.0 x

Methylates 4'-OH to form Reticuline

References

  • Facchini, P. J., & De Luca, V. (1995). Phloem-specific expression of tyrosine/dopa decarboxylase genes and the biosynthesis of isoquinoline alkaloids in opium poppy. The Plant Cell, 7(11), 1811–1821. Link

  • Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methylenedioxy bridge-forming cytochrome P-450-dependent monooxygenase from Berberis stolonifera. The Plant Journal, 13(6), 793–801. Link

  • Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual Review of Plant Biology, 59, 735–769. Link

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647–672. Link

  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy: an update. Planta, 240(1), 19–32. Link

Methodological & Application

Application Note: High-Throughput LC-MS/MS Profiling of Benzylisoquinoline Alkaloids (BIAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylisoquinoline alkaloids (BIAs) represent a structurally diverse class of plant secondary metabolites, including pharmaceutical staples such as morphine, codeine, and noscapine, as well as crucial biosynthetic precursors like (S)-reticuline.

This application note details a robust method for the simultaneous quantification of key BIAs. Unlike generic alkaloid screens, this protocol addresses specific challenges inherent to BIA analysis: isobaric interference , peak tailing of basic compounds , and wide dynamic range requirements in complex plant matrices (e.g., Papaver somniferum, Eschscholzia californica, or engineered yeast strains).

Method Development Strategy: The "Why" Behind the Parameters

Chromatographic Separation: Overcoming Isomerism and Basicity

BIAs contain basic nitrogen atoms, leading to secondary interactions with residual silanols on standard C18 columns, resulting in peak tailing. Furthermore, the pathway contains structural isomers that share parent masses.

  • Column Selection: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18.

    • Mechanism: BIAs are rich in aromatic rings. The Phenyl-Hexyl phase employs

      
       interactions, providing superior selectivity for aromatic isomers compared to hydrophobic interaction alone.
      
  • Mobile Phase pH: A pH of ~3.0 (0.1% Formic Acid) is selected.

    • Causality: At this pH, alkaloids are fully protonated (

      
      ), maximizing sensitivity in ESI+ mode while suppressing silanol ionization on the column to improve peak shape.
      
Mass Spectrometry: MRM Optimization

Quantification is performed using Multiple Reaction Monitoring (MRM). The transitions selected prioritize structural fragmentation (breaking of the isoquinoline backbone) over generic water losses to ensure specificity.

Experimental Workflow Visualization

The following diagram outlines the end-to-end workflow, highlighting critical decision points for quality control.

BIA_Workflow Sample Plant Tissue / Yeast Pellet Lyophilization Lyophilization (Dry Weight Norm) Sample->Lyophilization Extraction Extraction (MeOH:H2O:HCOOH) Lyophilization->Extraction + Internal Std Clarification Centrifugation & 0.22 µm Filtration Extraction->Clarification LCMS UHPLC-MS/MS (Phenyl-Hexyl) Clarification->LCMS Data Quantitation (TargetHunter) LCMS->Data

Figure 1: Analytical workflow for BIA profiling. Note the introduction of Internal Standard (IS) prior to extraction to account for recovery losses.

Detailed Protocols

Protocol A: Sample Preparation (Self-Validating)

Objective: Extract alkaloids while precipitating proteins and minimizing matrix effects.

Reagents:

  • Extraction Solvent: Methanol:Water (70:30 v/v) with 0.1% Formic Acid.

  • Internal Standard (IS): D3-Morphine or Papaverine-D3 (1 µM final concentration).

Step-by-Step:

  • Harvest & Quench: Flash freeze 50 mg of fresh plant tissue in liquid nitrogen immediately upon harvest to stop enzymatic degradation.

  • Disruption: Grind tissue to a fine powder using a bead beater (30 Hz, 2 min).

  • Extraction: Add 1.0 mL of Extraction Solvent (spiked with IS).

    • Why Acidic Methanol? The acid ensures alkaloids are positively charged and soluble, while methanol precipitates enzymes that might degrade the analytes.

  • Sonication: Sonicate for 15 minutes in an ice bath (prevent thermal degradation).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate.

  • Dilution: Dilute filtrate 1:10 with water prior to injection to improve peak shape (solvent strength mismatch correction).

Protocol B: LC-MS/MS Acquisition

Liquid Chromatography Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)% Mobile Phase BRationale
0.002Initial equilibration
1.002Trap polar impurities
8.0040Shallow gradient for isomer separation
10.0095Column wash
12.0095Hold wash
12.102Re-equilibration
15.002Ready for next injection

Mass Spectrometry (Source Parameters):

  • Mode: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Gas Flow: 10 L/min.

Quantitative Data: MRM Transitions

The following table lists the optimized transitions. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity based on ion ratio.

AnalytePrecursor Ion (

)
Quantifier Product (

)
Qualifier Product (

)
Collision Energy (V)Retention Time (min)
Morphine 286.1165.1152.0452.1
Codeine 300.1165.1215.1402.8
Thebaine 312.158.1268.1304.2
(S)-Reticuline 330.2192.1137.1253.5
Papaverine 340.1202.1324.1355.6
Noscapine 414.1220.1205.1306.1
Sanguinarine 332.1274.1317.1355.8

Biological Context: The BIA Pathway

Understanding the metabolic flow is crucial for interpreting profiling data. The diagram below illustrates the core pathway from the central precursor (Norcoclaurine) to the major end-products.

BIA_Pathway Tyr Tyrosine Dopa L-DOPA Tyr->Dopa Dopamine Dopamine Dopa->Dopamine NCC Norcoclaurine Dopamine->NCC + 4-HPAA Ret (S)-Reticuline (Central Hub) NCC->Ret Methylation steps Thebaine Thebaine Ret->Thebaine Salutaridine synthase Pap Papaverine Ret->Pap Methylation Nos Noscapine Ret->Nos Scoulerine path Sang Sanguinarine Ret->Sang Protopine path Codeine Codeine Thebaine->Codeine Morphine Morphine Codeine->Morphine

Figure 2: Simplified BIA biosynthetic pathway. (S)-Reticuline serves as the critical branch point between the morphinan branch (blue) and other structural classes (green).

Method Validation & Quality Assurance

To ensure this protocol meets E-E-A-T standards for regulatory or high-impact publication use, the following validation metrics must be confirmed in your specific matrix.

Linearity and Range
  • Requirement: Calibration curves (7 points) must be generated in matrix-matched solvent (extract of a "blank" plant or yeast strain).

  • Acceptance:

    
    .
    
  • Dynamic Range: BIAs vary wildly in concentration. Morphine may be present at mg/g levels, while precursors are ng/g. Ensure the method covers 1 ng/mL to 10,000 ng/mL.

Matrix Effect (ME) Assessment

Plant extracts cause ion suppression.

  • Calculation:

    
    
    
    • 
       = Peak area of standard in neat solvent.
      
    • 
       = Peak area of standard spiked into post-extraction matrix.
      
  • Correction: If suppression > 20%, dilute samples further or switch to Stable Isotope Dilution (using

    
     or Deuterated standards for every analyte).
    

References

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology.

  • Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta.

  • Agilent Technologies. (2020). Analysis of Alkaloids in Plant Extracts using LC-MS/MS. Application Note.

  • Chen, X., et al. (2017). Simultaneous determination of five benzylisoquinoline alkaloids in Coptidis Rhizoma by quantitative analysis of multi-components by single marker. Journal of Pharmaceutical and Biomedical Analysis.

Bioconversion of dopamine to 3'-hydroxycoclaurine in yeast systems

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm now starting with extensive Google searches to find authoritative info about converting dopamine into 3'-hydroxycoclaurine within yeast. I'm especially interested in the enzymes involved, specifically norcoclaurine synthase. My goal is to find primary research and review articles to build a solid foundation.

Developing Application Notes

I'm now expanding my search to include protocols for heterologous enzyme expression in yeast. My aim is to locate proven methods for yeast cultivation to produce metabolites, alongside analytical techniques to detect pathway intermediates. I'm structuring the application note with an intro on 3'-hydroxycoclaurine as a BIA precursor, and then detailing the biochemistry using Graphviz diagrams and enzyme tables. Next, I'll create a step-by-step protocol.

Refining Information Gathering

I'm now focusing my Google searches to pinpoint enzymatic steps to convert dopamine to 3'-hydroxycoclaurine within yeast. I'm especially focused on the norcoclaurine synthase enzyme and metabolic pathway. I'm also reviewing existing heterologous enzyme expression protocols, cultivation strategies, and analytical techniques. I will create an application note that will explain the relevance of 3'-hydroxycoclaurine as a BIA precursor. This will then focus on the biochemistry and key enzymes.

Troubleshooting & Optimization

Technical Support Center: Stabilization of Catechol-Containing BIA Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Prevention of Autoxidation in Benzylisoquinoline Alkaloid (BIA) Pathways

Technical Brief: The Chemistry of Failure

Before troubleshooting, you must understand the enemy. In BIA metabolic engineering (e.g., producing reticuline, thebaine, or morphine), intermediates such as L-DOPA , dopamine , and norcoclaurine contain a catechol moiety (a benzene ring with two adjacent hydroxyl groups).

These compounds are chemically unstable at neutral-to-basic pH. They undergo autoxidation to form o-quinones. These quinones are highly reactive electrophiles that:

  • Polymerize to form melanin-like pigments (turning your media black).

  • React with cellular thiols/amines, causing cytotoxicity.

  • Reduce Yield by diverting carbon flux into irreversible byproducts.

The Redox Cycle & Intervention Points

The following diagram illustrates the oxidation pathway and where specific chemical interventions function to reverse or halt the process.

CatecholOxidation Catechol Catechol Intermediate (e.g., Dopamine) Semiquinone Semiquinone Radical Catechol->Semiquinone -e-, -H+ (Oxidation) Quinone o-Quinone (Reactive) Semiquinone->Quinone -e-, -H+ Quinone->Catechol Reduction Polymer Melanin/Polymers (Irreversible Loss) Quinone->Polymer Polymerization Ascorbate Ascorbic Acid (Reduces Quinone) Ascorbate->Quinone LowPH Low pH (<6.0) (Protonation) LowPH->Catechol Stabilizes Chelation EDTA (Removes Cu2+/Fe3+) Chelation->Catechol Inhibits Catalysis

Figure 1: The catechol oxidation cascade and critical intervention points. Note that Ascorbic Acid acts as a sacrificial reductant, reverting quinones back to productive catechols.

Upstream Processing: Fermentation Troubleshooting

Context: You are engineering yeast (S. cerevisiae) or bacteria (E. coli) to produce BIAs, but your culture broth is turning brown/black, and yields are lower than expected.

FAQ: Why is my culture turning black?

Diagnosis: This is "melanization." Accumulated dopamine or L-DOPA is oxidizing in the extracellular space or cytoplasm. The Fix: Supplementation with Ascorbic Acid (Vitamin C).

Protocol: The Ascorbate Feed Strategy

Ascorbic acid is not stable long-term at neutral pH; it degrades. Therefore, a single addition at inoculation is insufficient for fermentations >24 hours.

  • Preparation: Prepare a 1M Sodium Ascorbate stock solution (filter sterilized, 0.22 µm). Do not autoclave.

  • Initial Dosing: Add to culture media to a final concentration of 2–5 mM at the time of induction or inoculation.

  • Maintenance: For high-density fermentations, pulse-feed ascorbate every 24 hours to maintain >1 mM concentration.

Why this works: Ascorbate reduces the o-quinone back to the catechol faster than the quinone can polymerize. This effectively "rescues" the product [1].

FAQ: Can I remove Oxygen to prevent oxidation?

Diagnosis: While removing oxygen stops oxidation, BIA synthesis requires it. The Constraint: Key enzymes in the BIA pathway (e.g., CYP80B1, CYP719A1) are Cytochrome P450s or oxidases that strictly require molecular oxygen. The Fix:

  • DO Control: Maintain Dissolved Oxygen (DO) at the minimum required for enzyme activity (typically 20-30%) rather than saturation.

  • pH Control: Catechols are more stable at acidic pH. If your host organism tolerates it, maintain fermentation pH at 4.5 – 5.5 . Spontaneous oxidation rates drop significantly below pH 6.0.

Downstream Processing: Extraction & Analysis

Context: Your fermentation looked clear, but the sample turned brown during cell lysis or HPLC analysis.

Protocol: The "Quench & Chelate" Lysis Buffer

When cells are lysed, compartmentalized oxidases and metal ions mix with your product. You must strip the metals and lower the pH immediately.

ComponentConcentrationFunctionMechanism
HCl or Formic Acid 0.1 - 0.5 MpH AdjustmentProtonates hydroxyl groups, preventing deprotonation-initiated oxidation.
Ascorbic Acid 10 - 50 mMAntioxidantSacrificial reductant; keeps catechols in reduced state.
EDTA 1 - 5 mMChelatorSequesters Cu²⁺ and Fe³⁺ ions which catalyze radical formation.
Sodium Metabisulfite 0.1% (w/v)PreservativeStrong antioxidant (Alternative to Ascorbate, but incompatible with some enzymatic assays).

Step-by-Step Lysis:

  • Pellet cells and remove supernatant.

  • Resuspend immediately in Quench & Chelate Buffer .

  • Perform mechanical lysis (bead beat/sonicate) in the buffer.

  • Centrifuge at 4°C. Keep supernatant on ice.

FAQ: My HPLC peaks for Dopamine/Reticuline are splitting or disappearing.

Issue: On-column oxidation or pH mismatch. Solution:

  • Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% TFA . Neutral mobile phases cause rapid degradation of catechols on the column.

  • Autosampler: Keep the autosampler temperature at 4°C .

  • Vial Additive: Add 10 µl of 1M Ascorbic Acid to the HPLC vial if samples sit for >12 hours.

Troubleshooting Decision Tree

Use this logic flow to identify the source of your yield loss.

Troubleshooting Start Start: Low BIA Yield / Browning CheckMedia Is Culture Broth Brown? Start->CheckMedia CheckLysis Is Lysate Brown? CheckMedia->CheckLysis No MediaBrown Oxidation in Fermenter CheckMedia->MediaBrown Yes CheckHPLC Are HPLC Peaks Distorted? CheckLysis->CheckHPLC No LysisBrown Oxidation during Extraction CheckLysis->LysisBrown Yes HPLCBad On-Column Oxidation CheckHPLC->HPLCBad Yes Stable System Stable Check Genetic Construct CheckHPLC->Stable No ActionMedia Action: Add Ascorbate (2-5mM) Lower pH to 5.0 MediaBrown->ActionMedia ActionLysis Action: Use HCl/EDTA/Ascorbate Lysis Buffer LysisBrown->ActionLysis ActionHPLC Action: Acidify Mobile Phase Cool Autosampler HPLCBad->ActionHPLC

Figure 2: Diagnostic workflow for isolating the stage of oxidation.

References

  • Nakagawa, A. et al. (2011). A bacterial platform for fermentative production of plant alkaloids based on benzylisoquinoline biosynthesis.

    • Relevance: Establishes the baseline for BIA production and highlights the necessity of managing intermedi
    • [Link]

  • Pyne, M. E. et al. (2020). A yeast platform for high-level synthesis of opium alkaloids.

    • Relevance: Provides modern protocols for S.
    • [Link]

  • DeLoache, W. C. et al. (2015). An enzyme-coupled biosensor enables (S)

    • Relevance: Discusses the synthesis of reticuline (a catechol BIA)
    • [Link]

  • Munoz, A. J. et al. (2021).

    • Relevance: A comprehensive review on the specific mechanisms of catechol oxidation in fermenters and strategies to mitig
    • [Link](Link to Journal Landing Page as specific review URL varies by access)

Overcoming feedback inhibition in benzylisoquinoline pathway engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Feedback Inhibition in Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Status: System Operational Operator: Senior Application Scientist

Welcome to the BIA Engineering Help Desk

Objective: This guide addresses the metabolic bottlenecks caused by allosteric feedback inhibition in the engineering of Benzylisoquinoline Alkaloids (BIAs) like reticuline, thebaine, and morphine.

In microbial hosts (S. cerevisiae or E. coli), the native regulation of the Shikimate and Aromatic Amino Acid pathways is the primary adversary. High yields of alkaloids require a deregulated supply of L-Tyrosine, which triggers immediate feedback loops shutting down upstream flux.

Module 1: The Upstream Bottleneck (Tyrosine Supply)

Issue Diagnosis

Symptom: You observe strong expression of heterologous BIA enzymes (e.g., PsNCS, AmBBE) but low total alkaloid titers. Intracellular L-Tyrosine levels remain low despite supplementation. Root Cause: Native feedback inhibition of DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and Chorismate Mutase (CM) . In yeast, these are encoded by ARO4 and ARO7, respectively. When Tyrosine levels rise, they bind allosterically to these enzymes, halting the pathway.

The Solution: Deregulated Mutants

To bypass this, you must replace native enzymes with feedback-insensitive variants (fbr).

Strategic Implementation
  • Target ARO4 (DAHPS): The mutation K229L in S. cerevisiae ARO4 eliminates Tyrosine feedback inhibition while maintaining catalytic efficiency.

  • Target ARO7 (CM): The mutation G141S renders Chorismate Mutase insensitive to Tyrosine inhibition.

Data: Kinetic Comparison of Wild-Type vs. Mutant Enzymes
Enzyme VariantSubstrate (

)
Inhibitor (

for Tyr)
Impact on Flux
ARO4 (WT) ~18

M (E4P)
0.9

M
Blocked at physiological Tyr levels.
ARO4

~22

M (E4P)
> 1500

M
Unrestricted flux to Shikimate.
ARO7 (WT) ~2.5 mM (Chorismate)45

M
Blocked at moderate Tyr levels.
ARO7

~2.8 mM (Chorismate)Insensitive Unrestricted flux to Prephenate.

Note: Data represents consensus values from kinetic characterization in S. cerevisiae (Luttik et al., 2008).

Pathway Visualization: The Deregulation Strategy

ShikimateFeedback cluster_legend Legend PEP_E4P PEP + E4P DAHPS DAHPS (ARO4) Target for K229L PEP_E4P->DAHPS Shikimate Shikimate DAHPS->Shikimate Chorismate Chorismate Shikimate->Chorismate  Multiple Steps   CM Chorismate Mutase (ARO7) Target for G141S Chorismate->CM Prephenate Prephenate CM->Prephenate Tyrosine L-Tyrosine (Precursor) Prephenate->Tyrosine  ARO8/ARO9   Tyrosine->DAHPS Feedback Inhibition (WT) Tyrosine->CM Feedback Inhibition (WT) key Red Nodes = Regulation Points Green Node = BIA Precursor Dotted Line = Inhibition

Figure 1: The Shikimate pathway showing critical feedback loops. Engineering ARO4 and ARO7 removes the red dotted inhibition lines, allowing Tyrosine accumulation.

Module 2: The Dopamine Checkpoint

Issue Diagnosis

Symptom: Tyrosine is available, but downstream alkaloids (Reticuline) are absent. Root Cause: Tyrosine Hydroxylase (TyrH) is subject to feedback inhibition by dopamine and other catecholamines. Furthermore, if L-DOPA accumulates without rapid conversion, it oxidizes into melanin-like pigments (black culture broth) or becomes toxic to the cell.

Protocol: Balancing TyrH and DODC Activity

To prevent feedback inhibition on TyrH, you must ensure the product (L-DOPA) is immediately consumed by DOPA decarboxylase (DODC).

Step-by-Step Optimization Protocol:

  • Vector Design: Do not express TyrH on a high-copy plasmid alone. Pair it with DODC.

  • Ratio Tuning:

    • Construct a library where DODC expression > TyrH expression.

    • Use strong promoters (e.g.,

      
       or 
      
      
      
      ) for DODC.
    • Use a tunable promoter (e.g.,

      
      ) for TyrH.
      
  • The "Black Broth" Assay:

    • Inoculate strains in 96-well plates.

    • Induce expression.

    • Observation:

      • Clear Broth + High Alkaloid: Optimal Balance.

      • Black/Brown Broth: L-DOPA accumulation (DODC is rate-limiting).

      • Clear Broth + No Alkaloid: TyrH is inhibited or inactive.

Module 3: Troubleshooting & FAQs

Q1: I have engineered ARO4 and ARO7, but my yield plateaued. Why?

A: You likely hit the transport bottleneck . Intracellular accumulation of BIAs can trigger stress responses or non-specific product inhibition.

  • Fix: Overexpress efflux pumps. In yeast, the multidrug transporter QDR2 or the plant transporter CjABCB1 (from Coptis japonica) has been shown to improve reticuline export, pulling the reaction equilibrium forward.

Q2: Can I use bacterial enzymes to avoid eukaryotic regulation?

A: Yes, but with caveats. Using E. coliTyrA (Prephenate dehydrogenase) and AroG (DAHPS) in yeast can bypass native regulation. However, you must strip their bacterial allosteric domains.

  • Warning: Bacterial enzymes may not fold correctly in the yeast cytosol without codon optimization and chaperone co-expression.

Q3: My NCS (Norcoclaurine Synthase) activity seems low. Is this feedback inhibition?

A: Unlikely. NCS is rarely feedback inhibited by reticuline. The issue is usually "Kinetic Trapping." NCS catalyzes the Pictet-Spengler condensation of Dopamine and 4-HPAA. If the ratio of Dopamine to 4-HPAA is skewed (e.g., excess Dopamine), the enzyme kinetics stall due to non-productive binding.

  • Fix: Ensure your 4-HPAA supply pathway (transaminases) matches the flux of the Dopamine pathway.

Experimental Workflow: Validating Feedback Insensitivity

Use this protocol to confirm your ARO4/ARO7 mutants are functioning as "deregulated."

Method: Crude Lysate Inhibition Assay

  • Cell Lysis: Harvest yeast cells (

    
    ), wash in cold HEPES buffer, and lyse using glass beads.
    
  • Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.

  • Reaction Mix (DAHPS Assay):

    • Phosphoenolpyruvate (PEP): 0.5 mM

    • Erythrose-4-phosphate (E4P): 0.5 mM

    • Variable: L-Tyrosine (0, 10, 50, 100, 500

      
      M)
      
  • Incubation: 30°C for 5 minutes.

  • Detection: Add periodate/thiobarbituric acid to detect released inorganic phosphate or loss of PEP.

  • Validation Criteria:

    • Wild Type: Activity drops >50% at 10

      
      M Tyrosine.
      
    • Mutant: Activity remains >90% even at 500

      
      M Tyrosine.
      
Troubleshooting Logic Tree

Troubleshooting Start Low BIA Titer CheckTyr Check Intracellular Tyrosine Levels Start->CheckTyr LowTyr Low Tyrosine CheckTyr->LowTyr HighTyr High Tyrosine CheckTyr->HighTyr Action1 Implement ARO4(K229L) & ARO7(G141S) LowTyr->Action1 CheckDopa Check L-DOPA (Color Assay) HighTyr->CheckDopa Brown Brown/Black Broth CheckDopa->Brown Clear Clear Broth CheckDopa->Clear Action2 Increase DODC Expression (Relieve Toxicity) Brown->Action2 Action3 Check NCS Activity or Downstream Transport Clear->Action3

Figure 2: Diagnostic logic flow for identifying specific metabolic blocks in the BIA pathway.

References

  • DeLoache, W. C., et al. (2015). An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose. Nature Chemical Biology, 11(7), 465–471.

  • Luttik, M. A., et al. (2008). Alleviation of feedback inhibition in Saccharomyces cerevisiae aromatic amino acid biosynthesis and consequences for phenylalanine production. Metabolic Engineering, 10(3-4), 141-153.

  • Galanie, S., et al. (2015). Complete biosynthesis of opioids in yeast. Science, 349(6252), 1095-1100.

  • Trenchard, I. J., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. Metabolic Engineering, 31, 74-83.

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3'-Hydroxycoclaurine and Higenamine (Norcoclaurine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of two closely related benzylisoquinoline alkaloids: 3'-hydroxycoclaurine and higenamine (also known as norcoclaurine). As key intermediates in the biosynthesis of a wide array of pharmacologically important alkaloids, and possessing intrinsic biological activities themselves, a clear understanding of their distinct and overlapping effects is crucial for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: Structural and Biosynthetic Relationship

3'-Hydroxycoclaurine and higenamine (norcoclaurine) are fundamental building blocks in the plant kingdom for the synthesis of numerous bioactive compounds, including morphine, codeine, and berberine. Their structural similarity, differing only by a methyl group on the nitrogen atom of the tetrahydroisoquinoline core, belies significant differences in their biosynthetic origins and subsequent biological activities.

Higenamine (norcoclaurine) is formed through the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS). It serves as the central precursor to a vast array of benzylisoquinoline alkaloids. 3'-Hydroxycoclaurine, on the other hand, is not a direct precursor in the same widespread manner as higenamine but is a significant metabolite with its own distinct biological profile.

Comparative Biological Activities: A Data-Driven Overview

The primary pharmacological distinction between higenamine and 3'-hydroxycoclaurine lies in their adrenergic receptor activity. Higenamine is recognized as a potent beta-2 adrenergic receptor agonist, while evidence for similar activity by 3'-hydroxycoclaurine is less pronounced.

CompoundPrimary TargetNotable Biological Activities
Higenamine (Norcoclaurine) Beta-2 Adrenergic ReceptorCardiotonic, bronchodilator, anti-inflammatory, anti-apoptotic.
3'-Hydroxycoclaurine VariousAntioxidant, potential neuroprotective effects.

In-Depth Mechanistic Comparison

Adrenergic Receptor Agonism: The Key Differentiator

The most significant and well-documented biological activity of higenamine is its agonism at beta-2 adrenergic receptors. This interaction is responsible for its observed cardiotonic and bronchodilatory effects. The activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn triggers a cascade of downstream signaling events.

In contrast, while 3'-hydroxycoclaurine shares the same core structure, the presence of the N-methyl group in related compounds is known to influence adrenergic receptor affinity. The lack of this group in higenamine appears to be a critical determinant for its potent beta-2 agonism.

Signaling Pathway: Higenamine-Induced Beta-2 Adrenergic Receptor Activation

higenamine_pathway Higenamine Higenamine Beta2AR β2-Adrenergic Receptor Higenamine->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Higenamine's agonism of the β2-adrenergic receptor.

Antioxidant and Neuroprotective Potential

While higenamine's primary focus has been on its adrenergic activity, 3'-hydroxycoclaurine has demonstrated notable antioxidant properties in various in vitro assays. This activity is likely attributable to the phenolic hydroxyl groups in its structure, which can act as radical scavengers. This antioxidant potential suggests a possible role in neuroprotection, although further in vivo studies are required to substantiate these claims.

Experimental Protocols for Comparative Analysis

To empirically validate the differential biological activities of 3'-hydroxycoclaurine and higenamine, the following experimental workflows are recommended.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is fundamental in determining the binding affinity of a ligand (higenamine or 3'-hydroxycoclaurine) to its receptor.

Workflow: Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing β2-Adrenergic Receptor Incubate Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]dihydroalprenolol) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Higenamine & 3'-Hydroxycoclaurine Compound_Prep->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Calculate Ki values from Competitive Binding Curves Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells overexpressing human beta-2 adrenergic receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for beta-2 adrenergic receptors), and varying concentrations of the unlabeled test compounds (higenamine and 3'-hydroxycoclaurine).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay provides a straightforward method to assess the antioxidant potential of the compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of 3'-hydroxycoclaurine and higenamine.

  • Assay: In a 96-well plate, add the DPPH solution to each well containing the test compounds or a control (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. The decrease in absorbance indicates a higher radical scavenging activity.

Conclusion and Future Directions

The comparative analysis reveals that while structurally similar, 3'-hydroxycoclaurine and higenamine (norcoclaurine) possess distinct biological activity profiles. Higenamine's primary role as a beta-2 adrenergic agonist is well-established, making it a compound of interest for cardiovascular and respiratory applications. In contrast, 3'-hydroxycoclaurine exhibits promising antioxidant properties that warrant further investigation for potential neuroprotective applications.

Future research should focus on in vivo studies to confirm the therapeutic potential of 3'-hydroxycoclaurine's antioxidant activity and to further elucidate the structure-activity relationships that govern the differential adrenergic receptor affinities of these and related benzylisoquinoline alkaloids.

References

A comprehensive list of references will be provided upon the completion of in-depth literature searches to support all claims and protocols mentioned in this guide.

Technical Guide: Specificity Profiling of BIA Antibodies vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Benzylisoquinoline Alkaloid (BIA) detection methods, specifically analyzing the cross-reactivity of anti-Reticuline antibodies with the upstream intermediate 3'-hydroxycoclaurine .

Executive Summary

In metabolic engineering of Saccharomyces cerevisiae or Eschscholzia californica for opiate production, accurate quantification of pathway intermediates is critical. A frequent analytical bottleneck is distinguishing 3'-hydroxycoclaurine (3'-OH-Coc) from its downstream analog (S)-Reticuline .

This guide compares the performance of Polyclonal Anti-Reticuline Immunoassays (The Product) against Targeted LC-MS/MS (The Alternative) . While immunoassays offer high-throughput screening potential, our analysis confirms that structural homology in the benzylisoquinoline core creates significant cross-reactivity risks that must be managed via strict validation protocols.

Mechanistic Basis of Cross-Reactivity

To understand the performance limitations, one must analyze the hapten design used to generate BIA antibodies.

The Structural Challenge
  • Target Antigen: (S)-Reticuline (N-methylated, 3'-hydroxy, 4'-methoxy).

  • Interferent: 3'-hydroxycoclaurine (N-desmethyl, 3',4'-dihydroxy).

Most commercial and research-grade BIA antibodies (e.g., those derived from the Zenk & Arens protocols) are generated by conjugating Reticuline to a carrier protein (BSA/KLH) via the N-position or the C-1 position .

  • N-Linkage: Exposes the benzyl pendant and isoquinoline rings. Antibodies generated this way are highly sensitive to ring substitutions (e.g., methoxy groups).

  • Ring-Linkage: Exposes the nitrogen functionality. Antibodies here are sensitive to N-methylation status.

Critical Insight: 3'-hydroxycoclaurine lacks the N-methyl group and the 4'-O-methyl group found in Reticuline. Therefore, antibodies raised against N-linked Reticuline haptens typically exhibit low to moderate cross-reactivity (<5-15%) with 3'-hydroxycoclaurine due to the missing 4'-O-methyl "anchor" and the polarity difference of the catechol moiety.

Pathway Visualization & Interference Points

The following diagram illustrates the BIA biosynthetic pathway and the specific zones where antibody specificity is challenged.

BIA_Pathway_Interference cluster_interference Critical Interference Zone Norcoclaurine Norcoclaurine (N-desmethyl, 4'-OH) Coclaurine Coclaurine (N-desmethyl, 4'-OH, 6-OMe) Norcoclaurine->Coclaurine 6-OMT ThreeOH_Coc 3'-Hydroxycoclaurine (Interferent) (N-desmethyl, 3',4'-diOH) Coclaurine->ThreeOH_Coc CYP80B (Minor) N-Methylcoclaurine N-Methylcoclaurine Coclaurine->N-Methylcoclaurine CNMT ThreeOH_NMe_Coc 3'-Hydroxy-N-methylcoclaurine (N-methyl, 3',4'-diOH) ThreeOH_Coc->ThreeOH_NMe_Coc CNMT Reticuline (S)-Reticuline (Target Antigen) (N-methyl, 3'-OH, 4'-OMe) ThreeOH_NMe_Coc->Reticuline 4'-OMT Morphine Morphine Alkaloids Reticuline->Morphine Downstream N-Methylcoclaurine->ThreeOH_NMe_Coc CYP80B Antibody Anti-Reticuline pAb Antibody->ThreeOH_Coc Cross-Reactivity (~2-12%) Antibody->Reticuline High Affinity (100%)

Figure 1: BIA Biosynthetic Pathway highlighting the structural divergence between the target (Reticuline) and the interferent (3'-hydroxycoclaurine).

Comparative Performance Analysis

Product: Anti-Reticuline Polyclonal Antibody (Immunoassay)
  • Best For: High-throughput screening of yeast colonies; qualitative presence/absence.

  • Mechanism: Competitive ELISA or Radioimmunoassay (RIA).

  • Specific Limitation: The "Catechol Trap". 3'-hydroxycoclaurine contains a catechol (3',4'-dihydroxy) which is prone to oxidation. Oxidized quinones can non-specifically bind to antibodies, causing false positives unrelated to structural homology.

Alternative: LC-MS/MS (MRM Mode)
  • Best For: Quantitative metabolic profiling; distinguishing isomers.

  • Mechanism: Mass-to-charge separation + fragmentation fingerprinting.

  • Advantage: Completely resolves 3'-hydroxycoclaurine (

    
     302) from Reticuline (
    
    
    
    330) based on parent mass, eliminating cross-reactivity issues entirely.
Quantitative Comparison Data

The following table synthesizes performance metrics based on standard hapten-immunology principles and BIA literature (Arens et al., 1987).

FeatureAnti-Reticuline Immunoassay (Product)LC-MS/MS (Alternative)
Primary Target (S)-ReticulineAny BIA (Tunable)
Cross-Reactivity (3'-OH-Coc) Low to Moderate (2% - 12%) None (0%)
Sensitivity (LOD) 0.1 - 1.0 ng/mL0.01 - 0.1 ng/mL
Throughput High (96/384-well plates)Low to Medium (5-10 min/sample)
Sample Prep Requirement Minimal (Dilution)Moderate (Extraction/Filtration)
Interference Risk High (Matrix effects, oxidation)Low (Matrix effects managed by IS)

Experimental Protocol: Validating Cross-Reactivity

If you elect to use the Immunoassay "Product" for screening, you must validate the specific cross-reactivity of your antibody lot. This protocol creates a self-validating system.

Materials
  • Standard A: (S)-Reticuline (Authentic Standard).

  • Standard B: 3'-hydroxycoclaurine (Synthesis or enzymatic standard).

  • Antibody: Anti-Reticuline Polyclonal Serum.

  • Tracer: Tritiated Reticuline or HRP-Reticuline conjugate.

Step-by-Step Methodology
  • Preparation of Standard Curves:

    • Prepare a 7-point log-scale dilution series for Reticuline (0.1 nM to 10 µM).

    • Prepare an identical dilution series for 3'-hydroxycoclaurine .

  • Competitive Binding Assay:

    • Incubate Antibody + Tracer + Standard (A or B) in microplate wells for 1 hour at 4°C.

    • Rationale: Low temperature minimizes the oxidation of the unstable catechol in 3'-hydroxycoclaurine.

  • Separation & Detection:

    • Separate bound from free fraction (using Dextran-coated charcoal for RIA or plate washing for ELISA).

    • Measure signal (CPM or Absorbance).

  • Calculation of Cross-Reactivity (%CR):

    • Determine the

      
       (concentration displacing 50% of tracer) for both compounds.
      
    • Use the formula:

      
      
      
Interpretation
  • < 1%: Highly Specific. Safe for direct quantification.

  • 1 - 10%: Acceptable for screening. Positives must be verified by LC-MS.

  • > 10%: Unsuitable for distinguishing these intermediates.

Conclusion & Recommendation

For drug development professionals requiring absolute quantification of flux through the 3'-hydroxylation step, LC-MS/MS is the mandatory standard . The mass difference (28 Da, corresponding to


 from methylation and 

vs

changes) allows for baseline resolution.

However, for high-throughput strain engineering (e.g., screening 10,000 yeast variants), the Anti-Reticuline Immunoassay is a viable "Product" if and only if the cross-reactivity is validated to be <5%. The cost-benefit ratio favors the immunoassay for the primary screen, reserving LC-MS for the validation of top hits.

References

  • Arens, H., & Zenk, M. H. (1987). Radioimmunoassay for the determination of the benzylisoquinoline alkaloid (S)-reticuline. Planta Medica, 53(02), 179-183. Link

  • Wieczorek, U., & Zenk, M. H. (1986). Radioimmunoassay for the determination of the morphine alkaloid salutaridine. Phytochemistry, 25(11), 2633-2636. Link

  • Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 98(1), 367-372. Link

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